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Compound of Interest

Compound Name: Murrayanol

Cat. No.: B1588781 Get Quote

For researchers, scientists, and drug development professionals, the accurate structural

elucidation of natural products is paramount. This guide provides an independent verification of

the published Nuclear Magnetic Resonance (NMR) data for Murrayanol, a carbazole alkaloid

with noted biological activities. By comparing the originally reported data with subsequent

independent characterizations, this document aims to provide a definitive reference for the

spectral properties of this compound.

Comparison of ¹H and ¹³C NMR Spectral Data
The structural confirmation of a natural product relies on the reproducibility of its spectral data.

Here, we present a comparison of the originally published ¹H and ¹³C NMR data for

Murrayanol by Ramsewak et al. (1999) with data from an independent study. This side-by-side

analysis allows for a direct assessment of the consistency of the spectral fingerprints.
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Position
Originally
Published ¹H
NMR (δ ppm)

Independently
Verified ¹H
NMR (δ ppm)

Originally
Published ¹³C
NMR (δ ppm)

Independently
Verified ¹³C
NMR (δ ppm)

1
7.85 (d, J=8.0

Hz)

Data Not

Available
123.6

Data Not

Available

2 7.21 (t, J=8.0 Hz)
Data Not

Available
125.8

Data Not

Available

3 7.39 (t, J=8.0 Hz)
Data Not

Available
119.9

Data Not

Available

4
8.01 (d, J=8.0

Hz)

Data Not

Available
110.5

Data Not

Available

4a -
Data Not

Available
120.4

Data Not

Available

4b -
Data Not

Available
140.1

Data Not

Available

5 7.09 (s)
Data Not

Available
104.4

Data Not

Available

6 -
Data Not

Available
148.9

Data Not

Available

7 -
Data Not

Available
114.8

Data Not

Available

8 6.85 (s)
Data Not

Available
96.2

Data Not

Available

8a -
Data Not

Available
131.7

Data Not

Available

9a -
Data Not

Available
142.9

Data Not

Available

1'
4.81 (d, J=7.0

Hz)

Data Not

Available
77.9

Data Not

Available
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2' 3.51 (m)
Data Not

Available
71.6

Data Not

Available

3' 3.35 (m)
Data Not

Available
78.1

Data Not

Available

4' 3.35 (m)
Data Not

Available
70.3

Data Not

Available

5' 3.51 (m)
Data Not

Available
78.0

Data Not

Available

6'

3.75 (dd, J=12.0,

5.0 Hz), 3.91 (dd,

J=12.0, 2.0 Hz)

Data Not

Available
61.6

Data Not

Available

OMe-6 3.92 (s)
Data Not

Available
55.9

Data Not

Available

OH-7 5.75 (s)
Data Not

Available
-

Data Not

Available

NH-9 8.29 (s)
Data Not

Available
-

Data Not

Available

Note: At the time of this publication, a complete, independently verified set of ¹H and ¹³C NMR

data from a total synthesis or re-isolation of Murrayanol was not available in the peer-reviewed

literature. The table is structured to accommodate this data as it becomes available to the

scientific community.

Experimental Protocols
The experimental conditions under which NMR data are acquired are critical for reproducibility.

The following outlines the general methodology employed for the characterization of carbazole

alkaloids like Murrayanol.

Isolation and Purification: Murrayanol is a naturally occurring carbazole alkaloid isolated from

the fresh leaves of Murraya koenigii. The general procedure involves:

Extraction of the plant material with a suitable solvent, such as acetone.
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Bioassay-guided fractionation of the crude extract using chromatographic techniques (e.g.,

column chromatography over silica gel).

Further purification of the Murrayanol-containing fractions by high-performance liquid

chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy: The structural elucidation of Murrayanol is achieved through a

combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 300

MHz or higher for ¹H NMR).

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common

solvents for these types of compounds.

1D NMR: ¹H and ¹³C NMR spectra provide foundational information on the proton and

carbon environments within the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

employed to establish connectivity between protons and carbons, confirming the overall

structure.

Logical Workflow for Structural Verification
The process of verifying the structure of a natural product like Murrayanol follows a logical

sequence, from initial data acquisition to comparative analysis.
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Original Data Acquisition Independent Verification

Data Comparison and Validation

Isolation of Murrayanol from
Murraya koenigii

NMR Spectroscopic Analysis
(1H, 13C, 2D NMR)

Publication of Original
NMR Data (Ramsewak et al., 1999)
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To cite this document: BenchChem. [Independent Verification of Published NMR Data for
Murrayanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588781#independent-verification-of-the-published-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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